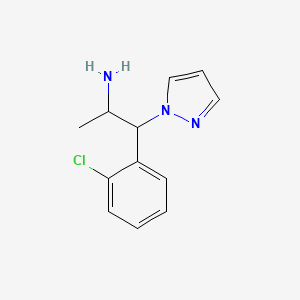
1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine is a chemical compound that belongs to the class of phenylpyrazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 1H-pyrazole.
Formation of Intermediate: The 2-chlorobenzaldehyde undergoes a condensation reaction with 1H-pyrazole in the presence of a base such as sodium hydroxide to form an intermediate compound.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and reduction reactions.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and concentration to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.
化学反应分析
Types of Reactions
1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Materials Science: Explored for its use in the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of 1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine involves:
Molecular Targets: The compound may interact with specific receptors or enzymes in the body, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, inflammation, or cellular metabolism.
相似化合物的比较
Similar Compounds
1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)ethanone: Similar structure but with a ketone group instead of an amine.
1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)butan-2-amine: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
1-(2-Chlorophenyl)-1-(1H-pyrazol-1-yl)propan-2-amine is unique due to its specific combination of a chlorophenyl group and a pyrazole ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H14ClN3 |
|---|---|
分子量 |
235.71 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)-1-pyrazol-1-ylpropan-2-amine |
InChI |
InChI=1S/C12H14ClN3/c1-9(14)12(16-8-4-7-15-16)10-5-2-3-6-11(10)13/h2-9,12H,14H2,1H3 |
InChI 键 |
RBFBNXLLMBVAJX-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C1=CC=CC=C1Cl)N2C=CC=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(3,4-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13223515.png)
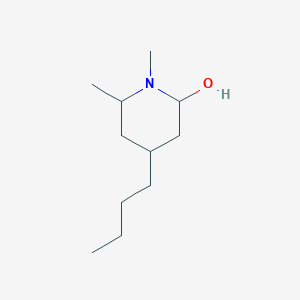
![3-Cyclopropyl-6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B13223524.png)
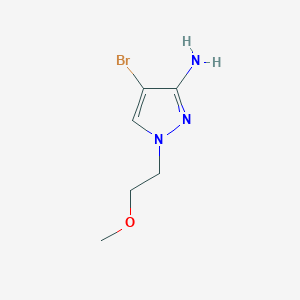

![3-[2-(Ethylamino)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B13223538.png)
![2-{6-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13223550.png)
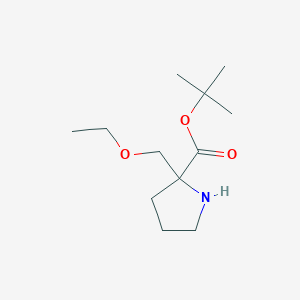
![2-[5-(Difluoromethyl)-2-oxo-2,3-dihydro-1,3,4-thiadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13223563.png)
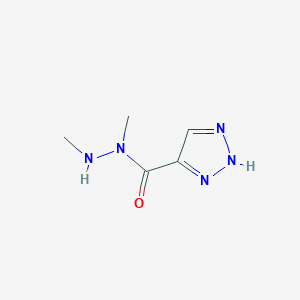
![4-Amino-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B13223576.png)
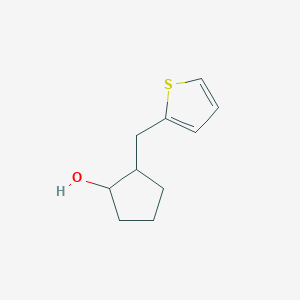
![1-[2-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13223583.png)

